molecular formula C13H21NO2S B5428394 4-BUTYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

4-BUTYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B5428394
M. Wt: 255.38 g/mol
InChI Key: FAANSNJUXAIWIJ-UHFFFAOYSA-N
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Description

4-BUTYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzene ring substituted with a butyl group and a sulfonamide group, where the nitrogen atom is further substituted with a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.

    Sulfonation: Aniline is then sulfonated using chlorosulfonic acid to form 4-aminobenzenesulfonamide.

    Alkylation: The sulfonamide group is alkylated with butyl bromide and propan-2-yl bromide in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzene ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-BUTYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antibacterial properties and interactions with biological systems.

    Medicine: Investigated for its potential use in developing new antibacterial drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-BUTYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: Similar structure but with a hydroxyl group instead of a butyl group.

    SULFAMETHAZINE: A sulfonamide antibiotic with a different substitution pattern on the benzene ring.

    SULFADIAZINE: Another sulfonamide antibiotic with a pyrimidine ring substitution.

Uniqueness

4-BUTYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its butyl and propan-2-yl groups may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

4-butyl-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-4-5-6-12-7-9-13(10-8-12)17(15,16)14-11(2)3/h7-11,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAANSNJUXAIWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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